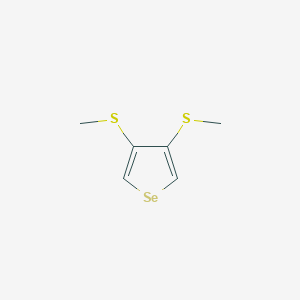

3,4-Bis(methylsulfanyl)selenophene

Description

Properties

IUPAC Name |

3,4-bis(methylsulfanyl)selenophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S2Se/c1-7-5-3-9-4-6(5)8-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPESLKFBVZTGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C[Se]C=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394417 | |

| Record name | Selenophene,3,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88589-46-2 | |

| Record name | Selenophene,3,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Bis Methylsulfanyl Selenophene and Its Precursors

Strategies for the Construction of the Selenophene (B38918) Core

The formation of the central selenophene ring is the foundational step in the synthesis of these heterocyclic compounds. Various approaches have been developed to construct this five-membered ring system, each with its own advantages and limitations.

Electrophilic Cyclization Reactions with 1,3-Diynes and Selenium Sources

A prominent and effective method for synthesizing 3,4-disubstituted selenophenes is the electrophilic cyclization of 1,3-diynes. This approach involves the reaction of a 1,3-diyne with a selenium source that generates an electrophilic selenium species. This species then participates in a cyclization reaction to form the selenophene ring.

One well-documented strategy employs the use of diorganyl diselenides, such as dibutyl diselenide, in the presence of an oxidizing agent like Oxone® or iron(III) chloride (FeCl₃). wikipedia.orgnih.govnih.govmdpi.comwikipedia.orgresearchgate.net The oxidant facilitates the oxidative cleavage of the Se-Se bond in the diselenide, generating a highly reactive electrophilic organoselenium species. This species then attacks the 1,3-diyne, initiating a 5-endo-dig cyclization to yield the 3,4-bis(organoselanyl)selenophene. wikipedia.orgnih.govwikipedia.orgresearchgate.net

The reaction conditions, including the choice of oxidant and solvent, can influence the reaction's efficiency and selectivity. For instance, the use of Oxone® in acetonitrile (B52724) has been shown to be an effective system for the synthesis of 3,4-bis(butylselanyl)selenophenes from various 1,3-diynes in moderate to good yields. wikipedia.orgnih.govwikipedia.orgresearchgate.net Similarly, FeCl₃ has been utilized to promote the cyclization of 1,3-diynes with dibutyl diselenide. nih.gov

The scope of this reaction has been explored with various symmetrically and unsymmetrically substituted 1,3-diynes, demonstrating its versatility in accessing a range of 3,4-disubstituted selenophenes.

Table 1: Synthesis of 3,4-Bis(butylselanyl)selenophenes via Electrophilic Cyclization of 1,3-Diynes

| 1,3-Diyne Precursor | Selenium Source | Oxidant/Promoter | Solvent | Yield (%) | Reference |

| 1,4-Diphenyl-1,3-butadiyne | Dibutyl diselenide | Oxone® | Acetonitrile | 78 | wikipedia.orgwikipedia.org |

| 1,4-Bis(4-methoxyphenyl)-1,3-butadiyne | Dibutyl diselenide | Oxone® | Acetonitrile | 50 | wikipedia.orgwikipedia.org |

| 1,4-Bis(4-chlorophenyl)-1,3-butadiyne | Dibutyl diselenide | Oxone® | Acetonitrile | 65 | wikipedia.orgwikipedia.org |

| Dodeca-5,7-diyne | Dibutyl diselenide | FeCl₃ | Dichloromethane | 48 | nih.gov |

Approaches Involving Ketene (B1206846) Dithioacetals

Another synthetic route to the selenophene core involves the use of ketene dithioacetals as versatile building blocks. These compounds can react with a selenium source, typically sodium selenide, followed by reaction with an appropriate electrophile to construct the selenophene ring. This method allows for the introduction of various substituents onto the selenophene ring depending on the structure of the starting ketene dithioacetal and the electrophile used.

While the direct synthesis of 3,4-bis(methylsulfanyl)selenophene using this method is not explicitly detailed in the reviewed literature, the general strategy provides a plausible pathway. A potential approach could involve a suitably substituted ketene dithioacetal that, upon reaction with a selenium source and subsequent cyclization, would lead to the desired 3,4-disubstituted pattern. Further functional group manipulations might be necessary to install the methylsulfanyl groups.

Metal-Catalyzed Coupling Reactions for Selenophene Ring Formation

Metal-catalyzed reactions offer powerful tools for the construction of heterocyclic rings, including selenophenes. While specific metal-catalyzed methods for the direct synthesis of this compound are not prominent, related methodologies for other substitution patterns suggest the potential of this approach.

For instance, copper-catalyzed [2+2+1] cyclization of terminal alkynes with elemental selenium has been developed for the synthesis of 2,5-disubstituted selenophenes. Although this leads to a different substitution pattern, it highlights the utility of metal catalysis in forming the selenophene ring from simple precursors.

Palladium-catalyzed cross-coupling reactions are also widely used in the synthesis of complex organic molecules. A plausible, though not explicitly documented, strategy for 3,4-disubstituted selenophenes could involve the palladium-catalyzed coupling of a suitable precursor, such as a 1,4-dihalo-2,3-disubstituted-1,3-butadiene derivative, with a selenium source. Further research is needed to develop a specific metal-catalyzed method for the targeted this compound.

Introduction of Methylsulfanyl Functionality onto Selenophene Rings

Once the selenophene core is constructed, the next critical step is the introduction of the methylsulfanyl groups at the 3 and 4 positions. This can be achieved either by incorporating these groups during the ring formation or by functionalizing a pre-existing selenophene ring.

Nucleophilic Substitution Reactions for Methylthio Group Installation

A common strategy for introducing sulfur-containing functional groups onto an aromatic ring is through nucleophilic aromatic substitution. In the context of synthesizing this compound, this would likely involve a 3,4-dihaloselenophene as a precursor. The halogen atoms, typically bromine or iodine, can act as leaving groups in a reaction with a nucleophilic sulfur source, such as sodium thiomethoxide (NaSMe).

While direct examples of this reaction on a 3,4-dihaloselenophene are not readily found in the surveyed literature, the principle is well-established in heterocyclic chemistry. The synthesis of 3,4-dibromoselenophene (B8592926) is a known process, providing a viable starting material for such a nucleophilic substitution. The reaction would be expected to proceed by the attack of the thiomethoxide anion on the carbon atoms bearing the halogen, leading to the displacement of the halide and the formation of the desired this compound. The reactivity of the dihaloselenophene would be a key factor, and the reaction conditions, such as solvent and temperature, would need to be optimized.

Oxidative Cleavage and Electrophilic Organoselenium Species in Functionalization

As discussed in section 2.1.1, the oxidative cleavage of diselenides is a key step in the electrophilic cyclization pathway to form 3,4-disubstituted selenophenes. This process directly installs organoselanyl groups onto the selenophene ring during its formation. The reaction of 1,3-diynes with dibutyl diselenide in the presence of an oxidant like Oxone® leads to 3,4-bis(butylselanyl)selenophenes. wikipedia.orgnih.govwikipedia.orgresearchgate.net

While this method directly yields the butylselanyl analogue rather than the methylsulfanyl target, it provides a crucial precursor. The resulting 3,4-bis(butylselanyl)selenophene could potentially be converted to this compound through a subsequent transalkylation or other functional group interconversion reactions, although specific methods for this transformation on this particular heterocyclic system are not well-documented.

The mechanism of the initial electrophilic cyclization involves the in-situ generation of an electrophilic selenium species (e.g., BuSe⁺) from the oxidative cleavage of the diselenide. This electrophile then adds to one of the triple bonds of the 1,3-diyne, followed by an intramolecular cyclization and subsequent reaction with another equivalent of the electrophilic selenium species to afford the final 3,4-bis(butylselanyl)selenophene product.

Regioselective Synthesis of 3,4-Disubstituted Selenophenes

The regioselective synthesis of 3,4-disubstituted selenophenes, including this compound, often relies on the cyclization of carefully chosen acyclic precursors. A prominent method involves the reaction of 1,3-diynes with a selenium source. This approach provides a direct route to the selenophene core with substituents at the desired 3- and 4-positions.

One established protocol for a similar compound, 3,4-bis(butylselanyl)selenophene, utilizes an electrophilic cyclization of 1,3-diynes with dibutyl diselenide. mdpi.comnih.gov This reaction can be promoted by reagents like iron(III) chloride or Oxone®. mdpi.comnih.gov The mechanism involves the in situ generation of an electrophilic selenium species that reacts with the diyne in a 5-endo-dig cyclization manner. mdpi.comnih.gov By analogy, the synthesis of this compound would employ dimethyl disulfide as the sulfur source, reacting with a suitable selenophene precursor.

Another key strategy for achieving 3,4-disubstitution involves the functionalization of a pre-formed selenophene ring. This can be accomplished through metal-halogen exchange reactions on 3,4-dihaloselenophenes. wikipedia.org For instance, treating 3,4-dibromoselenophene with an organolithium reagent like n-butyllithium at low temperatures generates a 3,4-dilithioselenophene intermediate. wikipedia.orgias.ac.in This intermediate can then be quenched with an electrophile, such as dimethyl disulfide, to introduce the methylsulfanyl groups at the 3- and 4-positions.

The following table summarizes a synthetic approach to 3,4-bis(butylselanyl)selenophenes, which serves as a model for the synthesis of this compound.

| Starting Material (1,3-Diyne) | Selenium Source | Promoter/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,4-Diphenylbuta-1,3-diyne | Dibutyl diselenide | Oxone® / Acetonitrile | 3,4-Bis(butylselanyl)-2,5-diphenylselenophene | 78% | mdpi.comnih.gov |

| 1,4-Bis(4-methoxyphenyl)buta-1,3-diyne | Dibutyl diselenide | Oxone® / Acetonitrile | 3,4-Bis(butylselanyl)-2,5-bis(4-methoxyphenyl)selenophene | 50% | mdpi.com |

| 1,4-Bis(4-methylphenyl)buta-1,3-diyne | Dibutyl diselenide | Oxone® / Acetonitrile | 3,4-Bis(butylselanyl)-2,5-bis(p-tolyl)selenophene | 70% | mdpi.com |

| 1,4-Di(naphthalen-2-yl)buta-1,3-diyne | Dibutyl diselenide | Oxone® / Acetonitrile | 3,4-Bis(butylselanyl)-2,5-di(naphthalen-2-yl)selenophene | 40% | mdpi.com |

Control of Substitution Patterns in Selenophene Derivatives

Controlling the substitution pattern on the selenophene ring is crucial for tailoring the properties of the resulting molecule. The regioselectivity of the synthesis is influenced by several factors, including the nature of the starting materials, the reaction conditions, and the choice of catalyst. nih.govmdpi.com

In the synthesis of 3,4-disubstituted selenophenes from 1,3-diynes, the structure of the diyne directly dictates the substituents at the 2- and 5-positions of the resulting selenophene. mdpi.comnih.gov The substituents at the 3- and 4-positions are determined by the selenium and, in the case of this compound, the sulfur source.

For methods involving the functionalization of a pre-formed selenophene ring, the existing substituents direct the position of new incoming groups. Electrophilic substitution on selenophene typically occurs at the 2- and 5-positions due to the electron-donating nature of the selenium atom. wikipedia.org Therefore, to achieve 3,4-disubstitution, one must often start with a 3,4-dihaloselenophene and utilize reactions like the metal-halogen exchange. wikipedia.org

The choice of halogen in the precursor can also influence reactivity. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl. wikipedia.org This allows for selective functionalization if different halogens are present on the same ring.

Furthermore, the use of directing groups can control the regioselectivity of lithiation. ias.ac.incore.ac.uk A substituent capable of coordinating with the lithium reagent can direct the deprotonation to an adjacent position, enabling the introduction of a new substituent at a specific site. core.ac.uk While less common for achieving 3,4-disubstitution on an unsubstituted selenophene, this principle is fundamental in the broader context of controlling substitution patterns in aromatic heterocycles. ias.ac.in

Purification and Isolation Techniques for Selenophene Compounds

The purification and isolation of this compound and related compounds are critical steps to obtain a product of high purity. Common techniques employed for the purification of organoselenium compounds include column chromatography, crystallization, and distillation. column-chromatography.commasterorganicchemistry.comyoutube.com

Column Chromatography: This is one of the most versatile and widely used methods for the purification of selenophene derivatives. column-chromatography.com The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (a single solvent or a mixture of solvents) is crucial for achieving good separation. column-chromatography.commasterorganicchemistry.com The polarity of the selenophene compound relative to byproducts and starting materials will determine the optimal chromatographic conditions. For instance, the purification of 3,4-bis(butylselanyl)selenophenes has been successfully achieved using preparative thin-layer chromatography, a variation of column chromatography. researchgate.net

Crystallization: If the synthesized selenophene derivative is a solid, crystallization can be a highly effective purification method. masterorganicchemistry.comyoutube.com This technique relies on the differences in solubility of the compound and impurities in a particular solvent or solvent system. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving the impurities in the solution.

Distillation: For liquid selenophene derivatives, distillation can be used for purification, provided the compound is thermally stable and has a boiling point significantly different from any impurities. masterorganicchemistry.comyoutube.com

The following table outlines the common purification techniques applicable to selenophene compounds.

| Technique | Principle of Separation | Applicable to | Key Considerations |

|---|---|---|---|

| Column Chromatography | Differential adsorption onto a solid support | Solids and non-volatile liquids | Choice of adsorbent and eluent system is critical for resolution. column-chromatography.com |

| Crystallization | Difference in solubility | Solids | Requires finding a suitable solvent in which the compound has high solubility at high temperature and low solubility at low temperature. masterorganicchemistry.com |

| Distillation | Difference in boiling points | Volatile liquids | Compound must be thermally stable. Vacuum distillation can be used for high-boiling point compounds. masterorganicchemistry.com |

| Anion Exchange Chromatography | Separation based on charge | Charged organoselenium compounds | Can be coupled with techniques like ICP-MS for elemental analysis. nih.gov |

Reactivity and Reaction Mechanisms of 3,4 Bis Methylsulfanyl Selenophene

Electrophilic Aromatic Substitution on the Selenophene (B38918) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, including five-membered heterocycles like selenophene. wikipedia.orgmasterorganicchemistry.com Selenophenes, in general, are more susceptible to electrophilic attack than benzene. stackexchange.com This enhanced reactivity is attributed to the ability of the selenium atom to stabilize the cationic intermediate formed during the substitution process and the lower aromatic stabilization energy of the selenophene ring compared to benzene. stackexchange.com

For 3,4-Bis(methylsulfanyl)selenophene, the two methylsulfanyl (-SMe) groups at the 3- and 4-positions are expected to significantly influence the reactivity and regioselectivity of electrophilic aromatic substitution. The sulfur atoms, through their lone pairs of electrons, can donate electron density to the selenophene ring via resonance, thereby activating it further towards electrophiles. This activation is likely to direct incoming electrophiles to the available α-positions (2- and 5-positions), which are inherently more reactive in selenophenes.

While specific experimental studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided search results, reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions are common for activated selenophene systems. wikipedia.orgmasterorganicchemistry.comnih.gov For instance, bromination of substituted selenophenes has been shown to proceed at the available α-positions. nih.gov It is therefore anticipated that reactions of this compound with electrophiles would yield 2-substituted or 2,5-disubstituted products.

Nucleophilic Reactions Involving the Methylsulfanyl Groups

The methylsulfanyl groups in this compound present sites for nucleophilic attack. Although specific studies on this compound are not detailed, the general reactivity of thioethers can be considered. Nucleophilic attack could potentially occur at two locations: the sulfur atom or the carbon of the methyl group.

A strong nucleophile could attack the methyl carbon in an SN2-type reaction, leading to the displacement of the thioselenophene moiety as a leaving group. The feasibility of this reaction would depend on the strength of the nucleophile and the reaction conditions.

Alternatively, the sulfur atom itself, being a soft Lewis acid, could be targeted by soft nucleophiles. However, the electron-rich nature of the selenophene ring might modulate the electrophilicity of the sulfur atoms.

Oxidative Transformations of Selenophene and Methylsulfanyl Moieties

The oxidation of this compound can occur at multiple sites: the selenium atom of the ring and the sulfur atoms of the methylsulfanyl groups. The oxidation of sulfur-containing heterocycles is a known transformation, often leading to sulfoxides and sulfones. nih.govnih.govinchem.org

The methylsulfanyl groups are expected to be susceptible to oxidation, potentially forming the corresponding methylsulfinyl and methylsulfonyl groups. The oxidation of organic sulfides to sulfoxides and subsequently to sulfones is a common transformation using various oxidizing agents. nih.gov

The selenium atom in the selenophene ring can also be oxidized. However, studies on the reaction of selenophenes with strong oxidizing agents like hypervalent iodine reagents have shown that electrophilic substitution on the ring can be a competing and sometimes dominant pathway, rather than direct oxidation of the heteroatom to a Se(IV) species. acs.orgnih.gov The outcome of the oxidation would likely depend on the nature of the oxidant and the reaction conditions. For example, cytochrome P450 enzymes have been shown to oxidize thiophenes to their corresponding S-oxides. nih.gov

Mechanistic Investigations of Selenophene Formation and Functionalization Pathways

Significant insights into the formation of the 3,4-disubstituted selenophene core come from studies on the synthesis of its analogue, 3,4-bis(butylselanyl)selenophenes. nih.govmdpi.comnih.govnih.gov A prevalent method involves the electrophilic cyclization of 1,3-diynes. mdpi.comnih.govresearchgate.net

A plausible mechanism for the formation of 3,4-bis(organoselanyl)selenophenes involves the following key steps mdpi.comnih.gov:

Generation of an Electrophilic Selenium Species : An oxidant, such as Oxone® or iron(III) chloride (FeCl3), reacts with a diselenide (e.g., dibutyl diselenide) to generate a highly reactive electrophilic selenium species (e.g., BuSe+).

Electrophilic Attack and Cyclization : This electrophilic selenium species attacks one of the triple bonds of a 1,3-diyne substrate. This is followed by an intramolecular nucleophilic attack from the second triple bond onto the selenium, leading to a 5-endo-dig cyclization and the formation of a seleniranium ion intermediate.

Ring Opening and Aromatization : A nucleophile present in the reaction mixture (e.g., another selanyl (B1231334) anion) attacks the intermediate, leading to the opening of the three-membered ring and subsequent aromatization to form the stable selenophene ring.

This mechanistic pathway highlights the role of an electrophilic selenium species in initiating the cyclization cascade. The choice of oxidant and reaction conditions can influence the efficiency and selectivity of the reaction. mdpi.comnih.gov Control experiments have suggested that the reaction can proceed via an ionic pathway. mdpi.comnih.gov

The following table summarizes the conditions for the synthesis of 3,4-bis(butylselanyl)selenophenes from 1,3-diynes, providing a model for the formation of the title compound.

| Precursor (1,3-Diyne) | Reagent | Oxidant | Solvent | Yield (%) | Reference |

| 1,4-Diphenylbuta-1,3-diyne | Dibutyl diselenide | Oxone® | Acetonitrile (B52724) | 78 | mdpi.comnih.gov |

| 1,4-Bis(4-methoxyphenyl)buta-1,3-diyne | Dibutyl diselenide | Oxone® | Acetonitrile | 50 | mdpi.comnih.gov |

| 1,4-Di(p-tolyl)buta-1,3-diyne | Dibutyl diselenide | Oxone® | Acetonitrile | 68 | mdpi.comnih.gov |

| 1,4-Di(naphthalen-2-yl)buta-1,3-diyne | Dibutyl diselenide | FeCl3 | DCM | 40 | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Raman Spectroscopy for Conjugation and Molecular Vibrations

Without access to primary research detailing the empirical analysis of this specific compound, any attempt to provide data for these sections would be speculative and would not meet the required standards of scientific accuracy.

Mass Spectrometry for Molecular Fragmentation and Isotopic Abundance Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For 3,4-Bis(methylsulfanyl)selenophene (C₆H₈S₂Se), the molecular weight is 223.22 g/mol . matrix-fine-chemicals.com

In a mass spectrometer, the molecule is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. Due to the presence of multiple naturally occurring isotopes of selenium and sulfur, the molecular ion peak will appear as a cluster of peaks. Selenium has several significant isotopes (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se), with ⁸⁰Se being the most abundant. This complex isotopic pattern is a definitive signature for the presence of selenium in a molecule. nih.govnih.gov

The fragmentation of the molecular ion provides crucial information about the molecule's structure. For this compound, fragmentation is expected to occur at the weakest bonds. Common fragmentation pathways for similar sulfide (B99878) compounds include: miamioh.edunih.gov

α-cleavage: Loss of a methyl radical (•CH₃) from one of the methylsulfanyl groups to form a stable cation.

C-S Bond Cleavage: Fission of the bond between the selenophene (B38918) ring and a sulfur atom, leading to the loss of a •SCH₃ radical.

Ring Fragmentation: The selenophene ring itself can break apart, although this often requires higher energy.

The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in determining the elemental composition of the parent molecule and its fragments. matrix-fine-chemicals.com

Table 1: Key Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈S₂Se |

| Molecular Weight | 223.22 g/mol |

| Monoisotopic Mass | 223.92326 Da |

| InChIKey | CPESLKFBVZTGRT-UHFFFAOYSA-N |

This table contains data for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis-NIR, Photoluminescence)

Electronic absorption and emission spectroscopy are used to study the electronic transitions within a molecule. Ultraviolet-visible-near-infrared (UV-Vis-NIR) spectroscopy measures the wavelengths of light that a molecule absorbs, which correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one.

For conjugated systems like selenophenes, the absorption spectra are typically found in the UV and visible regions. The electronic transitions in this compound would primarily involve π → π* transitions within the conjugated selenophene ring. The presence of sulfur atoms with lone pairs of electrons can also lead to n → π* transitions. The specific wavelengths of maximum absorption (λ_max) are sensitive to the extent of conjugation and the nature of the substituents. For related substituted thiophenes and selenophenes, absorption maxima are often observed in the 250-400 nm range. nih.govnih.gov

Photoluminescence (PL) spectroscopy provides information about the de-excitation of an electronically excited molecule. After a molecule absorbs light and reaches an excited state, it can relax by emitting a photon. The emitted light is typically of lower energy (longer wavelength) than the absorbed light. While not all molecules are luminescent, those that are, like many conjugated heterocycles, can be studied to understand their excited-state properties. The photoluminescence spectrum of this compound, if measurable, would reveal the energy of its lowest excited singlet state and provide insights into its potential for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

To perform single-crystal XRD, a high-quality, single crystal of this compound is required. While a specific crystal structure for this compound is not publicly available, the technique would provide precise measurements of bond lengths, bond angles, and torsion angles. For instance, it would reveal the planarity of the selenophene ring and the orientation of the methylsulfanyl groups relative to the ring. In similar structures, such as 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, the bis(methylsulfanyl) moiety is nearly planar. nih.gov

Furthermore, the analysis of the crystal packing would show how individual molecules arrange themselves in the solid state. This includes identifying any intermolecular interactions, such as C-H···S or C-H···π interactions, which govern the supramolecular architecture. nih.gov This information is critical for understanding the material's physical properties, such as melting point and solubility.

Table 2: Expected Data from Single-Crystal XRD of this compound

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-Se, C-S, C-C). |

| Bond Angles | Angles between adjacent bonds (e.g., C-Se-C, C-S-C). |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Contacts | Distances and angles of non-covalent interactions between molecules. |

This table describes the type of data that would be obtained from a single-crystal XRD experiment.

When this compound is prepared as a thin film for potential use in electronic devices, thin-film XRD is used to characterize its morphology. Unlike single-crystal XRD, which analyzes a perfect crystal, thin-film XRD provides information about the collective properties of the crystalline domains (crystallites) in the film.

The data can reveal:

Crystallinity: Whether the film is amorphous, polycrystalline, or highly ordered.

Crystal Orientation: If the crystallites have a preferred orientation relative to the substrate surface (texturing).

Crystallite Size: An estimation of the average size of the ordered domains.

These morphological features are crucial as they strongly influence the performance of organic electronic devices by affecting properties like charge carrier mobility.

Advanced Time-Resolved Spectroscopic Techniques (e.g., Femtosecond XUV Transient Absorption Spectroscopy)

Advanced techniques like femtosecond transient absorption spectroscopy can probe the ultrafast dynamics of molecules following photoexcitation. mdpi.com By using extremely short laser pulses (on the order of femtoseconds, 10⁻¹⁵ s), it is possible to monitor the formation and decay of short-lived excited states, charge carriers, and other transient species.

If applied to this compound, this technique could map the energy flow within the molecule on incredibly short timescales. For example, it could track the process of intersystem crossing (from a singlet to a triplet excited state) or internal conversion. In the context of materials science, it could be used to study ultrafast charge separation and recombination processes, which are fundamental to the operation of solar cells and photodetectors.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure

No published data is available for the optimized molecular geometry and conformational analysis of 3,4-Bis(methylsulfanyl)selenophene using DFT methods.

Specific HOMO and LUMO energy levels for this compound determined by DFT calculations have not been reported in the scientific literature.

There are no available TDDFT predictions for the absorption wavelengths of this compound.

A computational analysis of the charge transfer characteristics of this compound is not found in the current literature.

Time-Dependent Density Functional Theory (TDDFT) for Excited States

Detailed TDDFT studies on the excited states of this compound have not been published.

Molecular Dynamics Simulations for Dynamic Behavior

There are no reports of molecular dynamics simulations having been performed to study the dynamic behavior of this compound.

Quantum Chemical Studies on Aromaticity and Electron-Donating Character

Quantum chemical studies have been instrumental in characterizing the aromaticity of selenophene (B38918) and its derivatives. The aromaticity of five-membered heterocycles, including selenophene, is a subject of considerable interest and is influenced by the resonance participation of the heteroatom's lone pair of electrons with the π-bonds of the ring. chemrxiv.org

The aromaticity of these heterocycles generally decreases in the order of thiophene (B33073) > pyrrole (B145914) > selenophene > furan. This trend is attributed to a couple of key factors. Firstly, the increasing bond length of the carbon-heteroatom bond (C-X) disrupts the bond uniformity necessary for a sustained ring current, which is a hallmark of aromaticity. chemrxiv.orgchemrxiv.org Secondly, a size mismatch between the interacting lone pair orbital of the heteroatom and the p-orbitals of the ring's π-system leads to poorer overlap, particularly in thiophene and even more so in selenophene, where the 4p orbital of selenium is involved. chemrxiv.orgchemrxiv.org

Furthermore, the introduction of an NO group as a substituent on furan, thiophene, and selenophene has been shown to induce adaptive aromaticity, meaning the molecule is aromatic in both its lowest singlet and triplet states, due to the spin-acceptor ability of the NO group. scilit.com This highlights the tunability of the aromatic and electronic properties of selenophenes through chemical modification.

| Heterocycle | Relative Aromaticity | Key Factors Influencing Aromaticity | Electron-Donating Character |

|---|---|---|---|

| Thiophene | High | Good overlap between S (3p) and C (2p) orbitals. | Moderate |

| Selenophene | Moderate | Poorer overlap between Se (4p) and C (2p) orbitals; longer C-Se bond. chemrxiv.orgchemrxiv.org | Higher than thiophene. beilstein-journals.org |

| Furan | Low | High electronegativity of oxygen reduces lone pair delocalization. | Variable |

| Pyrrole | Moderate-High | Nitrogen lone pair readily participates in the π-system. | High |

Theoretical Predictions of Intermolecular Interactions (e.g., Chalcogen Bonds)

Theoretical predictions are crucial for understanding the non-covalent interactions that govern the supramolecular assembly of molecules like this compound. A key interaction in this context is the chalcogen bond, which is a non-covalent interaction involving a chalcogen atom (S, Se, Te) as an electrophilic center. nih.gov

Quantum chemical calculations on model systems have elucidated the nature of these interactions. A detailed analysis using Symmetry-Adapted Perturbation Theory (SAPT) reveals that induction and dispersion forces are significant contributors to the bonding in chalcogen-chalcogen interactions. nih.gov For heavier chalcogens like selenium and tellurium, the electrostatic contribution is less significant compared to interactions involving oxygen. nih.gov

The strength of chalcogen bonds is influenced by the substituents on the chalcogen-containing molecule. Electron-withdrawing groups attached to the chalcogen center tend to increase the interaction energy and lead to shorter intermolecular distances. nih.gov In the case of this compound, the selenium atom of the selenophene ring and the sulfur atoms of the methylsulfanyl groups can all potentially participate in chalcogen bonding. The selenium atom can act as a chalcogen bond donor, interacting with a nucleophilic region of a neighboring molecule. Similarly, the sulfur atoms can also engage in such interactions.

Studies on telluroether macrocycles have shown that Te···Te chalcogen bonding interactions can lead to the formation of tubular packing in the solid state. nih.gov The nature of these intermolecular interactions was further investigated using solid-state PBE0-D3/pob-TZVP calculations, which confirmed that frontier orbital overlap and charge transfer are key to the formation of these assemblies. nih.gov Similar principles would apply to selenium-containing compounds, suggesting that Se···Se or Se···S interactions could play a significant role in the solid-state structure of this compound.

| Factor | Influence on Chalcogen Bond Strength | Theoretical Basis |

|---|---|---|

| Nature of Chalcogen Atom | Strength generally increases down the group (S < Se < Te). nih.gov | Increased polarizability and size of the σ-hole on heavier chalcogens. |

| Substituents on Chalcogen Center | Electron-withdrawing groups increase strength. nih.gov | Enhances the electrophilicity of the chalcogen atom. |

| Chalcogen Bond Acceptor | Stronger interactions with more electronegative/nucleophilic atoms (e.g., N, O). nih.gov | Greater electrostatic and charge-transfer contributions. |

| Molecular Geometry | Directional nature of the interaction favors linear or near-linear alignment. | Maximizes overlap between the σ-hole of the donor and the lone pair of the acceptor. |

Electronic Structure Predictions of Selenophene Derivatives

The electronic structure of selenophene derivatives, including this compound, has been a subject of theoretical investigation to predict their optical and electronic properties. Density Functional Theory (DFT) calculations are commonly employed for this purpose.

For a series of heterotriacenes containing thiophene and selenophene rings, DFT calculations have provided insights into their electronic properties. beilstein-journals.org The calculations revealed that as the number of selenium atoms in the heterotriacene increases, the energy of the HOMO is slightly destabilized (increased). beilstein-journals.org This is consistent with the lower aromaticity of selenophene compared to thiophene and results in a red-shift of the absorption maxima. beilstein-journals.org

The introduction of substituents on the selenophene ring significantly impacts its electronic structure. For this compound, the methylsulfanyl groups are expected to act as electron-donating groups, which would further raise the energy of the HOMO and influence the molecule's charge transport properties. The complexity of the molecule is noted to be 77.1, with a topological polar surface area of 50.6 Ų. guidechem.com

Theoretical studies on thiophene analogues of anti-kekulene have shown that the fusion of thiophene rings to a central anti-aromatic four-membered ring leads to a significant contribution of the quinoidal electronic structure. mdpi.com While not directly analogous, this highlights how the electronic structure of a heterocycle can be substantially altered by its molecular environment. The molecular structure of selenophenes has been reviewed, analyzing X-ray diffraction data of various substituted derivatives and their complexes, providing a basis for understanding the geometric and electronic features. researchgate.net

| System | Computational Method | Key Findings on Electronic Structure |

|---|---|---|

| Heterotriacenes with increasing Se content | DFT | HOMO energy destabilizes with more Se atoms, leading to a red-shifted absorption maximum. beilstein-journals.org |

| This compound | - | Topological Polar Surface Area: 50.6 Ų, Complexity: 77.1. guidechem.com |

| Thiophene analogues of anti-kekulene | DFT | Significant contribution of a quinoidal electronic structure. mdpi.com |

Polymerization of 3,4 Bis Methylsulfanyl Selenophene and Its Derivatives

Electrochemical Polymerization Mechanisms and Conditions

Electrochemical polymerization is a prominent technique for synthesizing conductive polymer films directly onto an electrode surface. The process involves the oxidation of the monomer, 3,4-bis(methylsulfanyl)selenophene, at a specific potential, leading to the formation of radical cations. These reactive species then couple, initiating the polymer chain growth. The continued oxidation and coupling reactions result in the deposition of a polymer film on the electrode.

The conditions for electrochemical polymerization significantly impact the properties of the resulting polymer. Key parameters include the solvent, the supporting electrolyte, and the applied potential or current. researchgate.net For instance, the choice of supporting electrolytes, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6), tetrabutylammonium tetrafluoroborate (B81430) (TBABF4), and tetrabutylammonium perchlorate (B79767) (TBAClO4), can influence the doping level of the polymer films. researchgate.net The solvent system, often a mixture like acetonitrile (B52724) and dichloromethane, can affect the morphology of the polymer film. researchgate.net

The applied potential is another critical factor. Potentiostatic experiments have shown that an optimal potential range exists for obtaining a compact and stable polymer film. researchgate.net Applying a potential above this range can lead to passivation, hindering further polymer growth. researchgate.net The rate of polymerization can also be controlled by the applied potential, with higher potentials generally leading to faster polymerization rates. dtic.mil

| Parameter | Influence on Polymerization | Example |

| Supporting Electrolyte | Affects the doping level of the polymer film. | TBAPF6, TBABF4, TBAClO4 researchgate.net |

| Solvent | Influences the morphology of the polymer film. | Acetonitrile, Dichloromethane researchgate.net |

| Applied Potential | Controls the rate of polymerization and film stability. | Optimal potential ranges prevent passivation. researchgate.net |

Chemical Polymerization Methods

Chemical polymerization offers an alternative route to synthesize poly(this compound) and its derivatives in larger quantities. These methods often provide better control over the polymer's molecular weight and structure.

Transition Metal-Mediated Polymerization: Nickel-catalyzed cross-coupling reactions are widely used for the synthesis of regioregular polythiophenes and, by extension, polyselenophenes. beilstein-journals.org These reactions typically involve the use of a dihalo-monomer precursor which is converted to an organometallic species that then undergoes polymerization in the presence of a nickel catalyst. beilstein-journals.org

Grignard Metathesis (GRIM) Polymerization: The GRIM method is a powerful chain-growth polymerization technique that allows for the synthesis of well-defined conjugated polymers. cmu.edu This method involves the preparation of a Grignard reagent from a dihalo-monomer, which is then polymerized using a nickel catalyst. A key advantage of the GRIM method is the ability to control the end-groups of the polymer chain by adding an excess of a specific Grignard reagent after the polymerization is nearly complete. cmu.edu This "end-capping" process allows for the introduction of various functionalities to the polymer. cmu.edu

Influence of Substituents on Polymerization Tendency and Regioregularity

The nature of the substituents on the selenophene (B38918) ring plays a crucial role in both the polymerization process and the properties of the resulting polymer. The presence of substituents can significantly affect the solubility of the polymer, a critical factor for solution processability. For instance, the introduction of oligosiloxane side chains has been shown to improve the solubility of polythiophenes in organic solvents. beilstein-journals.org

Regioregularity , the specific orientation of the monomer units within the polymer chain (e.g., head-to-tail), is a critical determinant of the polymer's electronic and optical properties. nih.gov Regioregular polymers tend to have higher crystallinity, leading to enhanced charge carrier mobilities. nih.gov The choice of polymerization method and the nature of the substituents can influence the degree of regioregularity. For example, the GRIM method is known to produce highly regioregular poly(3-alkylthiophenes). cmu.edu The steric and electronic properties of the substituents can also direct the coupling reactions, favoring one orientation over another. Increasing regioregularity has been shown to increase the polar and hydrogen-bonding solubility parameters of poly(3-hexylthiophene), indicating stronger associative interactions with solvents. researchgate.net

| Substituent Type | Influence | Example |

| Alkyl Chains | Improves solubility. | The introduction of hexyl groups in poly(3-hexyl)selenophene enhances its processability. researchgate.net |

| Oligosiloxanes | Enhances solubility in organic solvents. beilstein-journals.org | Can be incorporated as side chains to improve the processability of less soluble polymer backbones. beilstein-journals.org |

| Electron-withdrawing/donating groups | Modifies the electronic properties of the polymer. | Can tune the band gap and energy levels of the polymer for specific applications. frontiersin.org |

Structural Characterization of Poly(this compound)

A thorough understanding of the structural properties of poly(this compound) is essential for correlating its structure with its performance in devices.

The conjugated chain length refers to the extent of the delocalized π-electron system along the polymer backbone. A longer effective conjugation length generally leads to a smaller bandgap and improved charge transport properties. The planarity of the polymer backbone is a key factor influencing the conjugation length. Non-covalent interactions, such as intramolecular O···S interactions in certain substituted polythiophenes, can induce a more planar backbone, leading to red-shifted absorption spectra and enhanced electron delocalization. frontiersin.org

The introduction of bulky substituents can, in some cases, lead to increased torsional angles between monomer units, disrupting the planarity and reducing the effective conjugation length.

The molecular weight and polydispersity index (PDI) are fundamental characteristics of a polymer sample. The molecular weight influences properties such as solubility and film-forming ability. A higher molecular weight can sometimes lead to increased torsional and conformational disorder in solution. researchgate.net

The PDI is a measure of the distribution of molecular weights in a given polymer sample. A PDI value close to 1 indicates a more uniform polymer sample with chains of similar length. Chemical polymerization methods like GRIM polymerization can often yield polymers with low polydispersities. researchgate.net Techniques such as gel permeation chromatography (GPC) are commonly used to determine the molecular weight and PDI of polymers. nih.gov

| Polymer | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) | Polymerization Method |

| Poly(3-hexyl)selenophene | ~10 kDa | ~2 | Chemical Oxidation researchgate.net |

| EDOT-based Copolymers | 3,100 - 94,000 Da | - | Direct C-H (hetero)arylation polymerization frontiersin.org |

Applications in Advanced Organic Electronic Materials

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of flexible and printed electronics, and their performance is critically dependent on the charge carrier mobility of the organic semiconductor layer. Selenophene-based materials are at the forefront of research aimed at boosting this key performance metric.

The quest for high charge carrier mobility in selenophene-based OFETs is guided by several key molecular design principles. A primary strategy involves the creation of extended π-conjugated systems to facilitate intramolecular charge delocalization. mdpi.com The inclusion of selenophene (B38918) rings within a conjugated backbone is particularly effective due to the lower aromaticity and stronger electron-donating ability of selenophene compared to its thiophene (B33073) counterpart. mdpi.comnih.gov This promotes a more planar molecular structure, which is crucial for efficient intermolecular charge hopping.

Another critical design element is the strategic use of donor-acceptor (D-A) structures. mdpi.com This approach helps to lower the bandgap of the material and can enhance charge transport. Furthermore, the introduction of specific functional groups can be used to fine-tune the frontier molecular orbital (HOMO and LUMO) energy levels. mdpi.com This is vital for achieving efficient charge injection from the source and drain electrodes by ensuring a good energy level alignment with the electrode's work function, which helps in forming an Ohmic contact. mdpi.com For instance, incorporating electron-withdrawing groups can lower the LUMO level, which is beneficial for n-type materials. mdpi.com

The inherent properties of selenium, such as its larger atomic radius compared to sulfur, contribute to stronger intermolecular interactions, which are essential for creating efficient charge transport pathways between molecules. mdpi.com These non-covalent interactions, often involving Se-Se or Se-S contacts, help to promote ordered molecular packing in the solid state.

Key design strategies for high mobility in selenophene-based OFETs include:

Enhancing π-Conjugation and Planarity: Creating large, flat molecular structures for effective orbital overlap. mdpi.com

Utilizing Donor-Acceptor Architectures: To modulate electronic properties and reduce the bandgap. mdpi.com

Energy Level Tuning: Matching semiconductor energy levels with electrode work functions for efficient charge injection. mdpi.com

Promoting Intermolecular Interactions: Leveraging the properties of selenium to encourage ordered packing and efficient charge transport between molecules. mdpi.com

The performance of an OFET is not solely determined by the properties of an individual molecule but is profoundly influenced by how these molecules arrange themselves in the solid state. The molecular packing and crystal structure dictate the efficiency of intermolecular charge transport, which is often the rate-limiting step in device operation.

For high mobility, a well-ordered crystalline structure with significant π-π stacking is desirable. mdpi.comnih.gov This arrangement creates pathways for charge carriers to move between adjacent molecules. The distance between these stacked molecules, known as the π-π stacking distance, is a critical parameter; a smaller distance generally leads to better charge transport. nih.gov Selenophene-containing materials have demonstrated the ability to form densely packed structures, sometimes with a two-dimensional π-stacking arrangement, which contributes to high charge mobility.

The orientation of the molecules relative to the substrate is also crucial. A "face-on" orientation, where the π-conjugated planes are parallel to the substrate, can be beneficial for certain device architectures, while an "edge-on" orientation is often preferred for bottom-gate, bottom-contact OFETs as it facilitates in-plane charge transport. nih.gov

The interplay between the molecular structure and the resulting crystal packing is a key area of research. arxiv.org Even subtle changes in molecular design, such as the position of a selenium atom within an isomeric structure, can lead to significant differences in crystal packing and, consequently, in electron mobility. nih.gov For example, studies on isomeric acceptors have shown that moving the selenophene unit within the molecular core can alter the π-π stacking distance and the degree of crystallinity, directly impacting the charge mobility. nih.gov

The stability of the crystal structure is also a practical consideration for device longevity and performance under operational stress. acs.org Materials that form thermally durable and stable crystal phases are highly sought after for commercial applications. acs.org

Organic Photovoltaics (OPVs) / Organic Solar Cells (OSCs)

In the realm of solar energy, selenophene-based materials, including derivatives of 3,4-bis(methylsulfanyl)selenophene, are making significant contributions to the development of more efficient OPVs. Their ability to absorb sunlight and facilitate the generation and transport of charge makes them valuable components in the active layer of solar cells.

The active layer of an OPV typically consists of a blend of an electron donor and an electron acceptor material. Upon absorbing light, the donor generates an exciton (B1674681) (a bound electron-hole pair), which then diffuses to the donor-acceptor interface to be separated. The electrons are transferred to the acceptor, and the holes remain in the donor. Both charges are then transported to their respective electrodes to generate a current.

Selenophene-containing molecules and polymers can be engineered to function as either the donor or the acceptor component. mdpi.commdpi.com

As Donor Materials: Selenophenes possess a strong electron-donating ability, which is a desirable characteristic for donor materials. mdpi.comnih.gov They need to have a high hole mobility to efficiently transport the holes to the anode. mdpi.com The incorporation of selenophene into polymer backbones has led to donor materials with broad solar absorption and high power conversion efficiencies (PCEs).

As Acceptor Materials: More recently, selenophenes have been incorporated into non-fullerene acceptors (NFAs). mdpi.comnih.gov NFAs offer advantages over traditional fullerene acceptors, such as tunable energy levels and stronger light absorption in the visible and near-infrared regions. nih.gov Selenophene-based NFAs benefit from the reduced bandgap and enhanced planarity that the selenophene unit provides, leading to improved device efficiency. mdpi.comnih.gov The ability to form favorable intermolecular interactions also helps in achieving a desirable morphology in the active layer. mdpi.com

The versatility of selenophene chemistry allows for the rational design of both donor and acceptor materials with tailored properties to maximize the performance of organic solar cells. mdpi.com

The efficiency of a solar cell is directly related to how effectively it can absorb sunlight. An ideal material should have a low optical bandgap to absorb a broad range of the solar spectrum, particularly in the visible and near-infrared regions where solar irradiance is highest. rsc.org

The incorporation of selenophene into conjugated molecules is a powerful strategy for tuning the bandgap. mdpi.comnih.gov Replacing sulfur (in thiophene) with selenium (to form selenophene) in a conjugated system consistently leads to a reduction in the bandgap. mdpi.com This is attributed to the higher energy of the highest occupied molecular orbital (HOMO) of selenophene compared to thiophene. This narrowing of the bandgap results in a red-shift of the absorption spectrum, allowing the material to harvest more photons from the sun. mdpi.com

Further tuning of the bandgap and absorption properties can be achieved through several strategies:

Donor-Acceptor (D-A) Approach: Creating polymers or small molecules with alternating electron-donating and electron-accepting units is a highly effective way to lower the bandgap through intramolecular charge transfer (ICT). mdpi.com

π-Bridge Extension: Increasing the length of the conjugated bridge between donor and acceptor units can also lead to a broader absorption spectrum. rsc.org

Isomerism: The specific placement of the selenophene unit within a molecule (regioisomerism) can influence the electronic structure and thus the bandgap and absorption characteristics. nih.gov

Table 1: Impact of Selenophene Incorporation on Photovoltaic Parameters

| Material System | Modification | Key Finding | Reference |

|---|---|---|---|

| Isomeric A-D-A Acceptors (SeCT-IC, CSeT-IC, CTSe-IC) | Altering the position of the selenophene unit in the central core. | Placing selenophene at the outermost position (CTSe-IC) led to a reduced bandgap, higher electron mobility, and a superior PCE of 11.59%. | nih.gov |

| PM6:NFA Blends (EHBzS-4F) | Incorporation of selenophene in the core of the non-fullerene acceptor. | Increased intra- and intermolecular interactions, extending the absorption edge to 996 nm. | mdpi.com |

| D-π-A Dyes for DSSCs | Using selenophene as the π-bridge. | Theoretical calculations show that selenophene-bridged dyes can have suitable LUMO/HOMO levels for efficient electron injection and regeneration. | nih.gov |

The morphology of the bulk heterojunction (BHJ) active layer, which is the nanoscale blend of the donor and acceptor materials, is a critical determinant of OPV performance. Efficient charge separation requires a large interfacial area between the donor and acceptor domains, while efficient charge transport requires continuous pathways of each material leading to the respective electrodes.

Intermolecular interactions play a crucial role in dictating this morphology. rsc.org The inclusion of selenophene in either the donor or acceptor material can significantly influence these interactions. mdpi.com The larger size and greater polarizability of the selenium atom can lead to stronger non-covalent interactions (e.g., Se-Se, Se-S, or Se-O interactions) compared to its sulfur analogue. mdpi.comnih.gov

These enhanced intermolecular forces can promote:

Improved Crystallinity and Molecular Ordering: Leading to more ordered domains that facilitate efficient charge transport and higher charge carrier mobilities. mdpi.comnih.gov

Favorable Phase Separation: The miscibility between the donor and acceptor materials is influenced by their intermolecular interactions. mdpi.comnih.gov Well-controlled phase separation creates domains of the appropriate size (typically tens of nanometers) for efficient exciton dissociation at the interface without creating isolated domains that would trap charges. nih.gov

Optimized Blend Film Surface: Selenophene-containing materials can sometimes lead to smoother active layer surfaces, which is beneficial for forming good contact with the electrodes. nih.gov

The use of processing additives or solvent engineering can further modulate these intermolecular interactions to fine-tune the active layer morphology. rsc.org By carefully controlling the interplay of molecular design and processing conditions, it is possible to create a highly optimized BHJ morphology with interconnected domains and high charge mobilities, ultimately leading to superior solar cell performance. nih.govrsc.org

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Displays

There is no specific information available in the searched scientific literature regarding the use of this compound as a component in organic light-emitting diodes (OLEDs) or electroluminescent displays. While selenophene derivatives are generally considered for such applications due to their potential for high charge carrier mobility and tunable electronic properties, research has not yet focused on this particular compound.

Electrochromic Devices and Materials

Similarly, the application of this compound in electrochromic devices and materials is not documented in the available research. Electrochromic materials can change their optical properties in response to an electrical stimulus, and polymers based on selenophenes have shown promise in this area. However, studies specifically investigating the electrochromic behavior of polymers or materials derived from this compound are absent from the current body of scientific literature.

Sensing Applications

There is no published research on the use of this compound in sensing applications. The development of chemical sensors often relies on the interaction of an analyte with a material's surface, leading to a measurable change in its electronic or optical properties. While the sulfur and selenium atoms in this compound could potentially interact with certain analytes, no studies have been published to demonstrate or quantify such sensing capabilities.

Structure Property Relationships in 3,4 Bis Methylsulfanyl Selenophene and Its Polymers

Impact of Selenium Atom on Electronic Properties Compared to Sulfur Analogues

The substitution of sulfur with selenium in heterocyclic conjugated systems is a key strategy for tuning the optoelectronic properties of organic materials. researchgate.net Selenophenes, the selenium analogues of thiophenes, are recognized as a distinct class of materials with unique characteristics. researchgate.net The larger size and greater polarizability of the selenium atom, compared to sulfur, lead to significant changes in the electronic structure of the resulting molecules and polymers.

One of the most notable effects is the reduction of the HOMO-LUMO gap in selenophene-containing compounds, which is advantageous for photonic applications. researchgate.netresearchgate.net This smaller bandgap is corroborated by theoretical calculations and experimental data. bilkent.edu.trresearchgate.net For instance, polymers incorporating selenophene (B38918) units generally exhibit smaller bandgaps and an enhanced stability of their reduced state compared to their thiophene (B33073) counterparts. bilkent.edu.trresearchgate.net This trend is consistent across various molecular architectures, where replacing sulfur with selenium modulates spectroscopic features and electrochemical behaviors. acs.org

Furthermore, the presence of selenium enhances intermolecular interactions. Stronger intermolecular Se-Se contacts promote molecular ordering and lead to distinct solid-state organization. researchgate.netresearchgate.net This improved ordering is often associated with excellent charge-transport properties. researchgate.netresearchgate.net The introduction of selenium can also increase the quinoidal character and crystallinity in polymers, which is beneficial for charge transport. rsc.org While sulfur and selenium are in the same group, selenophene and thiophene mediate electronic coupling between attached redox-active groups in a roughly equal manner, suggesting that communication occurs primarily through the butadiene-like backbone of the heterocycle. rsc.org

| Polymer System | Key Heteroatom | Bandgap (eV) | Charge Carrier Mobility (cm²/V·s) | Key Finding |

|---|---|---|---|---|

| Diketopyrrolopyrrole (DPP)-based copolymers | Sulfur (Thiophene) | Higher | High Electron Mobility | Thiophene-DPP polymers are known for high electron mobilities. bilkent.edu.trresearchgate.net |

| Diketopyrrolopyrrole (DPP)-based copolymers | Selenium (Selenophene) | Lower | Ambipolar, Superior for TEG-substituted version | Selenophene analogues have smaller bandgaps and enhanced stability of the reduced state. bilkent.edu.trresearchgate.net |

| Polythiophene derivatives (OECTs) | Sulfur (Thiophene only) | - | - | Used as a baseline for comparison. rsc.org |

| Polythiophene derivatives (OECTs) | Selenium (Selenophene incorporated) | - | 1.31 (for Pg2T-S) | Moderate selenium content balances charge transfer and volumetric capacitance for optimal performance. rsc.org |

Role of Methylsulfanyl Groups in Modulating Electronic Structure and Reactivity

The methylsulfanyl (-S-CH₃) groups attached to the 3 and 4 positions of the selenophene ring play a critical role in modulating the molecule's electronic structure and reactivity. These groups are known to be electron-donating, thereby increasing the electron density of the selenophene core. This enrichment of the π-conjugated system directly influences the frontier molecular orbitals (HOMO and LUMO).

The introduction of electron-donating groups typically raises the energy level of the HOMO, which can facilitate charge injection in p-type organic semiconductor devices. The precise tuning of HOMO and LUMO energy levels is a fundamental strategy in the design of organic electronic materials, and the methylsulfanyl groups are instrumental in this process. researchgate.net The ability to modulate electronic factors through substitutions on the organic linkers is a well-established principle for fine-tuning the electronic structures of advanced materials. rsc.org

Furthermore, the presence of these sulfur-containing side chains can influence intermolecular interactions and the solid-state packing of the molecules, which are crucial for efficient charge transport. While direct studies on 3,4-bis(methylsulfanyl)selenophene are specific, research on related systems shows that such modifications can impact solubility, film-forming ability, and thermal properties, which are all important for the fabrication of electronic devices. researchgate.net The reactivity of the selenophene ring can also be altered; the increased electron density may enhance its susceptibility to electrophilic attack, a factor to consider during polymerization or further functionalization.

Steric and Electronic Effects of Substituents on Selenophene Conjugation

The electronic properties and conjugation of selenophene-based materials are highly sensitive to the nature of their substituents, with both electronic and steric effects playing crucial roles. nih.gov The electronic effect of a substituent determines whether it donates or withdraws electron density from the conjugated backbone. Electron-donating groups, such as alkyl or alkoxy groups, tend to increase the HOMO energy level, while electron-withdrawing groups, like cyano or fluoro groups, lower both the HOMO and LUMO levels. mdpi.com This modulation is a powerful tool; for example, the presence of fluorinated groups on N-substituents in N-heterocyclic carbenes can lower the LUMO energy, thereby enhancing their π-accepting ability. mdpi.com

Correlation between Molecular Structure, Intermolecular Interactions, and Device Performance

A direct and critical relationship exists between the molecular structure of a compound like this compound, the resulting intermolecular interactions in the solid state, and the ultimate performance of an electronic device. acs.orgprinceton.edu The performance of organic field-effect transistors (OFETs), for example, is fundamentally governed by how efficiently charges can move through the semiconductor material, a process that is highly dependent on molecular packing and electronic coupling between adjacent molecules. researchgate.net

The inclusion of selenium instead of sulfur, as discussed, promotes stronger intermolecular Se-Se interactions, which can lead to more ordered molecular packing and improved charge transport properties. researchgate.net The specific combination and connection mode of selenophene rings within a molecule has been shown to significantly affect OFET performance, with fused ring systems often exhibiting higher charge carrier mobilities. researchgate.net For instance, device mobilities can vary by orders of magnitude based on the degree of π-overlap and morphological differences determined by the molecular structures. nih.gov

The substituents on the selenophene ring also play a pivotal role. They not only modulate the frontier energy levels but also influence the solid-state morphology. For example, grazing-incidence wide-angle X-ray scattering (GIWAXS) studies have revealed that systematic selenium incorporation can alter polymer crystallinity and backbone twisting, which in turn affects charge transport. researchgate.net A preferential "edge-on" orientation of polymer chains with respect to the substrate is often desirable for efficient in-plane charge transport in OFETs, and this orientation is dictated by the interplay of the conjugated core and its side chains. bilkent.edu.trresearchgate.net Therefore, achieving high-performance devices requires a holistic design approach that considers how every part of the molecule—from the heteroatom in the core to the peripheral substituents—will collectively determine the material's solid-state structure and electronic properties. princeton.edu

| Compound/Polymer | Key Structural Feature | Hole Mobility (cm²/V·s) | Key Finding |

|---|---|---|---|

| Biselenophene derivative (fused rings) | Fused selenophene rings | 0.38 | The fusion of selenophene rings significantly improved OFET performance compared to single or double-bond linked rings. researchgate.net |

| PTDPPSeDPP-TEG | Selenophene-DPP with TEG side-chains | Ambipolar | TEG side-chains led to a preferential edge-on orientation and superior charge transport compared to the hexyl analogue. bilkent.edu.trresearchgate.net |

| FO6-BS-T | Polymer with selenophene, thiophene, and benzothiadiazole units | 0.038 | Systematic selenium incorporation alters frontier molecular levels and morphology, impacting device performance. researchgate.net |

| DP2TN | Asymmetric oligomer with thiophene and naphthalene | 3.7 x 10⁻² | Differences in transistor performance were attributed to the degree of π-overlap and morphology determined by molecular structure. nih.gov |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Highly Functionalized 3,4-Bis(methylsulfanyl)selenophenes

The development of efficient and versatile synthetic methods is paramount for advancing the applications of 3,4-bis(methylsulfanyl)selenophene derivatives. While existing methods provide access to the core structure, future research will likely focus on creating more complex and highly functionalized analogues. mdpi.comnih.gov

A promising avenue lies in the transition-metal-free synthesis of functionalized selenophenes. nih.gov For instance, the electrophilic cyclization of 1,3-diynes with dibutyl diselenide, promoted by a green oxidant like Oxone®, has been shown to produce 3,4-bis(butylselanyl)selenophenes. nih.govmdpi.comnih.gov Future work could adapt this methodology to introduce a wider variety of functional groups onto the selenophene (B38918) ring by employing different diselenides and substituted 1,3-diynes. The regioselectivity of such reactions, especially with unsymmetrical diynes, remains a key area for investigation to control the precise placement of substituents. mdpi.com

Another area of interest is the development of one-pot reactions that allow for the direct introduction of diverse functionalities at the 3 and 4 positions of the selenophene ring, starting from simple precursors. This could involve the strategic use of organometallic reagents and cross-coupling reactions to build molecular complexity in a controlled manner. nih.gov The facile synthesis of 3- and 3,4-bis(2-cyanoethylsulfanyl)thiophenes, which serve as building blocks for functionalized thiophenes, provides a model for developing similar strategies for their selenophene counterparts. nih.gov

Table 1: Comparison of Synthetic Protocols for Selenophene Derivatives

| Method | Precursors | Reagents | Conditions | Advantages | Limitations |

| Electrophilic Cyclization | 1,3-Diynes, Diorganyl Diselenides | Oxone® | Acetonitrile (B52724), 80 °C | Transition-metal-free, green oxidant | Requires specific diselenides |

| FeCl₃-Mediated Cyclization | 1,3-Diynes, Dibutyl Diselenide | FeCl₃ | DCM, 40 °C | Moderate yields | Use of a metal catalyst |

| Copper-Catalyzed Cyclization | 1,3-Dienyl Bromides | KSeCN, CuO nanoparticles | DMF, 110 °C | Good for various substitutions | High temperature |

Advanced Computational Design of Selenophene-Based Materials with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will play an increasingly crucial role in the rational design of novel this compound-based materials. researchgate.net These computational tools allow for the prediction of key properties such as electronic structure, absorption spectra, and charge transport characteristics before their synthesis, thereby guiding experimental efforts towards the most promising candidates.

Future computational studies will likely focus on:

Tuning Optoelectronic Properties: Systematically modifying the substituents at the 3 and 4 positions of the selenophene ring in silico to understand their influence on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comnih.gov This is critical for designing materials with specific bandgaps for applications in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).

Predicting Molecular Packing: Simulating the solid-state packing of different selenophene derivatives to predict their charge carrier mobility. The larger atomic radius of selenium compared to sulfur can lead to enhanced intermolecular interactions and improved charge transport. mdpi.com

Designing for Specific Applications: Employing computational screening to identify derivatives of this compound with optimal properties for use as donor or acceptor materials in organic photovoltaics or as the active layer in organic field-effect transistors (OFETs).

Development of New Spectroscopic Probes for Real-Time Dynamics

Understanding the real-time dynamics of charge carriers and excited states in selenophene-based materials is essential for optimizing their performance in electronic devices. Future research will necessitate the development and application of advanced spectroscopic techniques to probe these ultrafast processes.

The synthesis of selenophene-fused BODIPYs (boron-dipyrromethene) has opened doors to creating new fluorescent probes. nih.gov These molecules exhibit interesting photophysical properties, including large molar extinction coefficients and moderate singlet oxygen generation. nih.gov By incorporating the this compound unit into such dye architectures, it may be possible to develop probes that are sensitive to their local environment, allowing for the real-time monitoring of processes like charge transfer and conformational changes within a material.

Future research in this area could involve:

Time-Resolved Spectroscopy: Utilizing femtosecond transient absorption and time-resolved fluorescence spectroscopy to track the fate of photogenerated excitons in materials containing this compound.

Vibrational Spectroscopy: Employing techniques like Raman and infrared spectroscopy, coupled with theoretical calculations, to gain insights into the molecular structure and intermolecular interactions in the solid state.

Integration of this compound into Multifunctional Hybrid Materials

The unique properties of this compound make it an attractive component for the creation of multifunctional hybrid materials. By combining this selenophene derivative with other organic or inorganic materials, it is possible to create composites with synergistic or entirely new functionalities.

One promising approach is the creation of composite films with conducting polymers like poly(3,4-ethylenedioxythiophene)-poly(styrenesulfonate) (PEDOT:PSS). mdpi.com The incorporation of selenophene derivatives into the PEDOT:PSS matrix could enhance the electrical conductivity and optical properties of the resulting films, making them suitable for applications in transparent electrodes, sensors, and thermoelectric devices. mdpi.com

Future research directions include:

Layer-by-Layer Assembly: Fabricating multilayered thin films where layers of this compound-containing polymers are alternated with other functional materials to create devices with tailored architectures.

Nanocomposites: Dispersing nanoparticles (e.g., quantum dots, metal nanoparticles) within a matrix of a polymer derived from this compound to create materials with novel optical, electronic, or catalytic properties.

Self-Assembled Monolayers: Investigating the self-assembly of functionalized this compound derivatives on various substrates to create ordered molecular layers for applications in molecular electronics.

Sustainable Synthesis and Processing Methodologies for Selenophene Derivatives

As the interest in selenophene-based materials grows, the development of sustainable synthesis and processing methods becomes increasingly important. This involves minimizing the environmental impact of chemical production and device fabrication.

Future research in this area will focus on:

Green Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. The use of Oxone® as a green oxidizing agent in the synthesis of selenophenes is a step in this direction. nih.govmdpi.comresearchgate.net Further research could explore the use of water or bio-based solvents.

Catalyst Efficiency: Developing more efficient and recyclable catalysts for the synthesis of selenophene derivatives to reduce waste and energy consumption. This includes exploring the use of earth-abundant metal catalysts or even catalyst-free reaction conditions where possible. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing the generation of byproducts.

Printable Electronics: Developing inks based on this compound derivatives that are compatible with printing and coating techniques for the large-scale, low-cost fabrication of flexible electronic devices.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to the development of next-generation materials for a wide range of applications.

Q & A

Q. Key Considerations :

- Bromination conditions (e.g., Br₂ in CHCl₃/AcOH) must be tightly controlled to avoid over-bromination .

- Purification methods (column chromatography, solvent ratios) are critical for isolating isomers and minimizing byproducts .

How do substituent positions and electronic effects influence the estrogen receptor (ER) binding affinities of selenophenes?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal that:

- Substituent position : 3,4-Bis(2-fluoro-4-hydroxyphenyl)selenophene (4e) exhibits ERβ selectivity (RBA = 24.3), while 3,4-bis(2-methyl-4-hydroxyphenyl)selenophene (2b) acts as an ERα superagonist. Meta-substitution (e.g., 3-methyl vs. 4-methyl) reduces binding due to steric hindrance .

- Electron-withdrawing groups : Fluoro substituents enhance ERβ affinity by stabilizing hydrogen bonds with the receptor’s ligand-binding domain .